molecular formula C11H22N2O4 B557162 Boc-D-Lys-OH CAS No. 106719-44-2

Boc-D-Lys-OH

Cat. No. B557162
M. Wt: 246.3 g/mol
InChI Key: DQUHYEDEGRNAFO-MRVPVSSYSA-N
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Description

Boc-D-Lys-OH, also known as Nα-Boc-D-lysine, is a derivative of the amino acid lysine . It is used in solid-phase peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy and can be used for side-specific derivatization .


Synthesis Analysis

Boc-D-Lys-OH is utilized in Boc-SPPS. The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine . It is also a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .


Molecular Structure Analysis

The molecular formula of Boc-D-Lys-OH is C11H22N2O4 . Its molecular weight is 246.303 g/mol . The exact mass is 246.15795719 g/mol .


Chemical Reactions Analysis

Boc-D-Lys-OH is used as a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides . It is also used as a building block to form peptides that have bioorthogonal reactive groups via boc protected solid phase synthesis .


Physical And Chemical Properties Analysis

Boc-D-Lys-OH has a density of 1.1±0.1 g/cm3 . Its boiling point is 410.5±40.0 °C at 760 mmHg . The melting point is 198ºC .

Scientific Research Applications

  • Peptide Synthesis

    Boc-D-Lys-OH is utilized in the synthesis of complex peptides. Zhao Yi-nan and Melanie Key (2013) demonstrated its use in synthesizing Fmoc-L-Lys(Boc)-Gly-OH, a dipeptide, providing a basis for amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

  • Building Blocks for Solid Phase Synthesis

    Davies and Al-Jamri (2002) synthesized Boc-Lys(Bn4-DTPA)-OH, a building block for solid-phase synthesis of DTPA-containing peptides, useful in chelating metal ions (Davies & Al-Jamri, 2002).

  • Anti-Apoptotic Protein Studies

    Şaş et al. (2020) explored Boc-D-Lys-OH for its interaction with anti-apoptotic proteins, suggesting its potential as a chemotherapy molecule (Şaş et al., 2020).

  • Synthesis of Redox Derivatives

    Peek et al. (2009) synthesized Boc-L-Lysine derivatives for engineering light-harvesting proteins and other molecular electronic devices (Peek et al., 2009).

  • Biological Activity in Opioid Peptides

    Izdebski et al. (2007) used Boc-D-Lys-OH in synthesizing opioid peptides, showing its potential for designing biologically active peptides with increased resistance to degradation by enzymes (Izdebski et al., 2007).

  • Amphiphilic Polymer Synthesis

    Li et al. (2006) synthesized amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s with Boc-protected poly(L-lysine) dendron initiators, highlighting applications in biodegradable materials (Li et al., 2006).

Safety And Hazards

When handling Boc-D-Lys-OH, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHYEDEGRNAFO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Lys-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
EB Sas, S Yalcin, F Ercan, M Kurt - Journal of Molecular Structure, 2020 - Elsevier
… In this study; spectroscopic, electronic and biological properties of Boc-D-Lys-OH (BDLO) molecule … The results showed Boc-D-Lys-OH molecule had more binding affinity with AKT1 and …
Number of citations: 3 www.sciencedirect.com
M Amblard, I Daffix, G Bergé, M Calmès… - Journal of medicinal …, 1999 - ACS Publications
We have previously shown that substitution of the d-Tic-Oic dipeptide by a (3S)-[amino]-5-(carbonylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (d-BT) moiety in the bradykinin B …
Number of citations: 51 pubs.acs.org
PK Chakravarty, PL Carl, MJ Weber… - Journal of Medicinal …, 1983 - ACS Publications
… V'-Boc-D-Lys-OH (mp 249-251 C dec) was obtained in 68% yield from D-lysine, via JV‘-Boc-DLys-OH-Cu2+ complex (mp 253-254 C). The above compound was then converted into A^-…
Number of citations: 103 pubs.acs.org
S Monroc, L Feliu, J Serra, M Planas, E Bardají - Synlett, 2006 - thieme-connect.com
… [9] When Boc-Orn-OH and Boc-d-Lys-OH were subjected to these conditions, Boc-Orn(TCP)-OH and Boc-d-Lys(TCP)-OH were obtained in 76% and 63% yields, respectively. All …
Number of citations: 4 www.thieme-connect.com
PK Chakravarty, PL Carl, MJ Weber… - Journal of Medicinal …, 1983 - ACS Publications
We have synthesized peptidyl prodrugs of doxorubicin (Dox) designed to be selective substrates of plasmin. Such prodrugs might be locally activated by the elevatedlevels of plasmin …
Number of citations: 123 pubs.acs.org
A Isidro-Llobet, T Murillo, P Bello… - Proceedings of the …, 2011 - National Acad Sciences
… alkyne-acid building blocks Boc-L-Lys(N-4-pentynoic acid)-OH 6a and Boc-D-Lys(N-4-pentynoic acid)-OH 6b were obtained by acylation of Boc-L-Lys-OH and Boc-D-Lys-OH with 4-…
Number of citations: 122 www.pnas.org
Y Song, Z Xu, J Sun - Sensors and Actuators B: Chemical, 2022 - Elsevier
… The residue was dissolved in dry THF (10 mL) and then a mixed solution of Boc-D-Lys-OH (738.0 mg, 3.0 mmol) and KHCO 3 (350 mg, 3.5 mmol) in water (8 mL) was dropwised at 0 C. …
Number of citations: 0 www.sciencedirect.com
E Kuru, S Tekkam, E Hall, YV Brun… - Nature protocols, 2015 - nature.com
… starting material is available as a mixture of two carboxyl regioisomers, two regioisomeric reaction products are obtained upon coupling with N-α-Boc-D-Lys-OH. We have found that …
Number of citations: 280 www.nature.com
KA Miller, RS Phillips, PB Kilgore, GL Smith… - Journal of …, 2015 - Am Soc Microbiol
… Fructose–d-lysine was formed by reacting glucose (3.3 g, 18.3 mmol) with Boc-d-Lys-OH (1 g, 4 mmol), and the final yield was ∼27%. Fructose-ornithine was formed by reacting d-…
Number of citations: 26 journals.asm.org
EP Erdal - 2006 - search.proquest.com
Nitric oxide synthase (NOS) has attracted much interest in the field of medicinal chemistry due to its wide range of physiological functions. NOS exists as three distinct isoforms: …
Number of citations: 0 search.proquest.com

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